3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride
CAS No.: 1220020-38-1
Cat. No.: VC2675914
Molecular Formula: C19H32ClNO
Molecular Weight: 325.9 g/mol
* For research use only. Not for human or veterinary use.
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride - 1220020-38-1](/images/structure/VC2675914.png)
Specification
CAS No. | 1220020-38-1 |
---|---|
Molecular Formula | C19H32ClNO |
Molecular Weight | 325.9 g/mol |
IUPAC Name | 3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C19H31NO.ClH/c1-18(2,3)14-19(4,5)16-6-8-17(9-7-16)21-13-15-10-11-20-12-15;/h6-9,15,20H,10-14H2,1-5H3;1H |
Standard InChI Key | LUKHJGALTUOWOA-UHFFFAOYSA-N |
SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl |
Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Composition
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride is characterized by its pyrrolidine heterocyclic core connected to a phenoxy group that bears a tetramethylbutyl substituent. The compound exists as a hydrochloride salt, which typically enhances its water solubility compared to the free base form. The general structure follows a pattern similar to its piperidine analog, with the key difference being the five-membered pyrrolidine ring instead of the six-membered piperidine heterocycle.
While specific data on this exact compound is limited, we can infer certain properties based on structurally similar compounds. The closely related piperidine analog, 4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride, has a documented molecular formula of C₂₀H₃₄ClNO and a molecular weight of 339.9 g/mol . By comparison, the pyrrolidine derivative would have one fewer carbon and two fewer hydrogen atoms in its structure, yielding an expected molecular formula of C₁₉H₃₂ClNO.
Nomenclature and Identification
The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions. Alternative naming systems might include:
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3-((4-(2,4,4-Trimethylpentan-2-yl)phenoxy)methyl)pyrrolidine hydrochloride
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3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride
These naming variations reflect the same chemical structure with different nomenclature approaches, similar to what is observed with the piperidine analog which has multiple synonyms documented in chemical databases .
Physical and Chemical Properties
Physical State and Appearance
Based on structural analogs, 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride is likely to be a crystalline solid at room temperature. The hydrochloride salt formation typically results in compounds with higher melting points compared to their free base counterparts. The tetramethylbutyl group (also known as 2,4,4-trimethylpentan-2-yl) contributes significant hydrophobicity to the molecule.
Solubility Profile
The compound would be expected to demonstrate a balanced solubility profile:
Solvent Type | Expected Solubility | Rationale |
---|---|---|
Water | Moderate | Hydrochloride salt increases water solubility |
Polar Protic Solvents (Methanol, Ethanol) | High | Salt form enhances solubility in polar solvents |
Polar Aprotic Solvents (Acetone, DMF) | Moderate to High | Compatible with both polar and nonpolar regions |
Nonpolar Solvents (Hexane, Toluene) | Low | Ionic salt character limits solubility in nonpolar media |
Structural Stability and Reactivity
The compound contains several functional groups that define its chemical behavior:
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The pyrrolidine nitrogen provides a basic center, which is protonated in the hydrochloride salt form
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The ether linkage (phenoxy-methyl) is relatively stable under most conditions
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The tetramethylbutyl group contributes hydrophobicity and steric bulk
Under standard conditions, the compound would be expected to be stable, though the salt form may be hygroscopic. The basic nitrogen could participate in acid-base reactions, nucleophilic substitutions, or serve as a coordination site for metals.
Comparative Analysis with Related Compounds
Structural Comparison with Piperidine Analog
The primary structural difference between the target compound and 4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride lies in the heterocyclic amine component. The table below highlights key structural differences:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would likely show characteristic signals for:
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Multiple methyl groups from the tetramethylbutyl substituent (0.8-1.3 ppm)
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Pyrrolidine ring protons (1.8-3.5 ppm)
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Benzylic methylene protons adjacent to the ether oxygen (4.0-4.5 ppm)
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Aromatic protons from the phenoxy group (6.7-7.2 ppm)
The ¹³C NMR would display signals for all carbon environments, including quaternary carbons in the tetramethylbutyl group and aromatic ring.
Infrared Spectroscopy
Key IR absorptions would likely include:
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N-H stretching of the protonated amine (3200-2800 cm⁻¹, broad)
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C-H stretching of alkyl groups (3000-2850 cm⁻¹)
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C=C stretching of aromatic ring (1600-1450 cm⁻¹)
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C-O-C stretching of the ether linkage (1300-1000 cm⁻¹)
Mass Spectrometric Analysis
Mass spectrometry would likely show a molecular ion peak corresponding to the free base (minus HCl), with fragmentation patterns characteristic of cleavage at the ether linkage and fragmentation of the tetramethylbutyl group. The compound's structural identification could be confirmed through high-resolution mass spectrometry, providing the exact mass consistent with its molecular formula.
Synthetic Considerations
Purification Approaches
Purification of the final compound would likely involve recrystallization of the hydrochloride salt from appropriate solvent systems, possibly including ethanol/diethyl ether mixtures or acetone/hexane combinations. Chromatographic methods such as column chromatography might be utilized for intermediate purification steps.
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